molecular formula C6H9ClN2S B3242168 2-Thiazolamine, 5-chloro-4-(1-methylethyl)- CAS No. 1503460-09-0

2-Thiazolamine, 5-chloro-4-(1-methylethyl)-

Cat. No.: B3242168
CAS No.: 1503460-09-0
M. Wt: 176.67 g/mol
InChI Key: NPSWBQNQMIBQHO-UHFFFAOYSA-N
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Description

2-Thiazolamine, 5-chloro-4-(1-methylethyl)- is a heterocyclic organic compound with the molecular formula C6H9ClN2S It is a derivative of thiazole, characterized by the presence of a chlorine atom at the 5th position and an isopropyl group at the 4th position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 5-chloro-4-(1-methylethyl)- typically involves the reaction of appropriate thiazole derivatives with chlorinating agents. One common method includes the chlorination of 2-aminothiazole derivatives under controlled conditions to introduce the chlorine atom at the desired position . The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 5-chloro-4-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Thiazolamine, 5-chloro-4-(1-methylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 5-chloro-4-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the isopropyl group on the thiazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorothiazole: Similar structure but lacks the isopropyl group.

    5-Chloro-2-thiazolamine: Similar structure but without the isopropyl group.

    Thiazole derivatives: Various derivatives with different substituents at the 4th and 5th positions.

Uniqueness

2-Thiazolamine, 5-chloro-4-(1-methylethyl)- is unique due to the presence of both the chlorine atom and the isopropyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

5-chloro-4-propan-2-yl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-3(2)4-5(7)10-6(8)9-4/h3H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSWBQNQMIBQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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